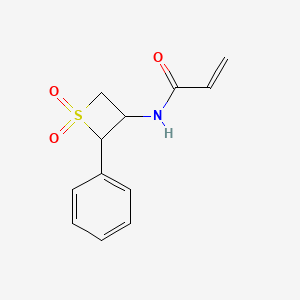
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, commonly known as DT-2, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP). This small molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.
Mecanismo De Acción
DT-2 inhibits the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which is a channel that regulates the flow of ions and molecules across the mitochondrial membrane. When the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide opens, it allows the influx of calcium and other ions into the mitochondrial matrix, which can lead to mitochondrial dysfunction and cell death. DT-2 prevents the opening of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which protects against mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
DT-2 has been shown to have a variety of biochemical and physiological effects. In addition to its protective effects against ischemia-reperfusion injury, DT-2 has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease. DT-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DT-2 in lab experiments is that it is a potent and specific inhibitor of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. This makes it a valuable tool for studying the role of the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide in various diseases and for developing new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide. One of the limitations of using DT-2 in lab experiments is that it can be difficult to obtain pure DT-2, which can affect the reproducibility of experiments.
Direcciones Futuras
There are many potential future directions for research on DT-2. One area of research is the development of new therapies that target the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide for the treatment of a variety of diseases. Another area of research is the development of new methods for synthesizing and purifying DT-2, which could improve the reproducibility of experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of DT-2 and its potential therapeutic applications in a variety of diseases.
Métodos De Síntesis
DT-2 can be synthesized using a variety of methods, including the reaction of 2-phenylthiirane-1,1-dioxide with acryloyl chloride in the presence of a base. The resulting product can be purified using column chromatography to obtain pure DT-2.
Aplicaciones Científicas De Investigación
DT-2 has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising applications of DT-2 is in the treatment of ischemia-reperfusion injury. Ischemia-reperfusion injury occurs when blood flow is restored to an ischemic tissue, leading to a burst of reactive oxygen species and calcium overload, which can cause cell death. DT-2 has been shown to protect against ischemia-reperfusion injury by inhibiting the N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide, which prevents the burst of reactive oxygen species and calcium overload.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2-phenylthietan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-11(14)13-10-8-17(15,16)12(10)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMAIQMSDFGPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CS(=O)(=O)C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxo-2-phenylthietan-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)
![3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2887081.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)
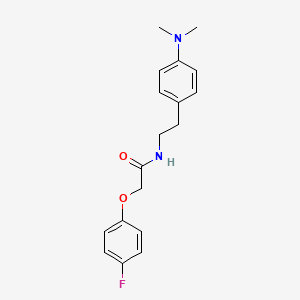
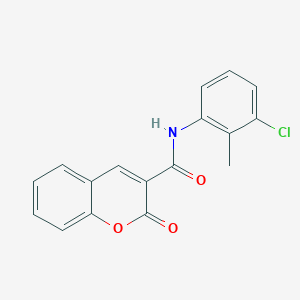
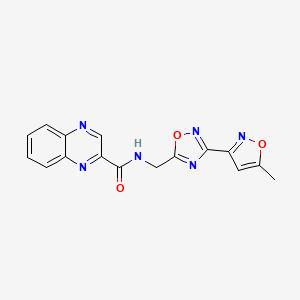
![5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2887091.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)
![N-(3-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2887095.png)
![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)

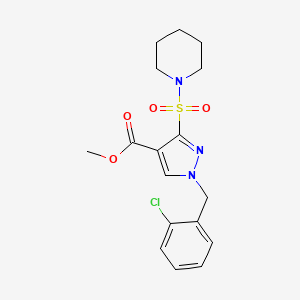
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)